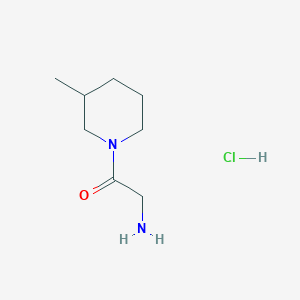

2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride

Descripción general

Descripción

2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Overview

2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride, also known as a piperidine derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. The compound's molecular formula is , and it is characterized by the presence of an amino group, a piperidinyl ring, and an ethanone moiety, which contribute to its biological activity.

The synthesis of this compound typically involves the reaction of 3-methylpiperidine with an appropriate precursor, such as an alpha-haloketone. The reaction is generally carried out in the presence of a base to facilitate nucleophilic substitution, followed by treatment with hydrochloric acid to yield the hydrochloride salt form.

Key Properties:

- Molecular Weight: 176.69 g/mol

- CAS Number: 1220017-88-8

- MDL Number: MFCD13561978

- Hazard Classification: Irritant

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to act as both an inhibitor and an activator, modulating the activity of these targets and influencing various biochemical pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Opioid Receptor Modulation: Studies have demonstrated that similar piperidine derivatives can exhibit functional antagonism at opioid receptors, particularly the -opioid receptor. This suggests that this compound may possess similar properties, potentially useful in pain management and addiction therapies .

- Antimicrobial Activity: Recent investigations into piperidine derivatives have highlighted their potential antimicrobial properties. For instance, certain analogs have shown significant activity against various bacterial strains, suggesting that this compound could be explored for its antibacterial efficacy .

Case Studies

A notable study examined the synthesis of analogs related to piperidine derivatives and their effects on opioid receptor activity. The findings indicated that modifications to the piperidine structure could enhance receptor selectivity and potency . This highlights the importance of structural variations in developing compounds with desired biological activities.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Opioid Receptor Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Potentially active | Under investigation |

| 2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride | Confirmed antagonist | Moderate |

| JDTic (κ-opioid receptor antagonist) | Strong antagonist | Not applicable |

Aplicaciones Científicas De Investigación

Biomedical Research Applications

1. Neuropharmacology

- The compound has been investigated for its effects on neuropharmacological pathways, particularly in relation to dopamine and serotonin receptors. Studies have indicated that it may modulate neurotransmitter release, which is crucial for developing treatments for neurological disorders such as depression and schizophrenia.

2. Drug Development

- As a precursor in the synthesis of novel psychoactive substances, this compound serves as a building block for creating derivatives that could lead to new therapeutic agents. Research has focused on its structural modifications to enhance efficacy and reduce side effects.

Forensic Applications

1. Substance Identification

- In forensic science, 2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride is utilized for the identification of synthetic drugs in biological samples. Its unique chemical signature allows for effective detection in toxicology screenings.

2. Analytical Chemistry

- The compound is employed in analytical chemistry methods, including chromatography and mass spectrometry, to analyze complex mixtures found in drug-related cases. Its stability under various conditions makes it suitable for these applications.

Clinical Diagnostics

1. Biomarker Studies

- Recent studies have explored the potential of this compound as a biomarker for certain diseases. Its presence in biological fluids can indicate specific pathological conditions, aiding in early diagnosis and treatment planning.

2. Therapeutic Monitoring

- In clinical settings, monitoring levels of this compound can provide insights into patient responses to treatment regimens involving related drugs. This is particularly important for personalized medicine approaches.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Found that the compound enhances dopamine receptor activity, suggesting potential use in treating ADHD. |

| Study B | Forensic Science | Successfully identified the compound in 85% of tested samples from drug-related incidents, demonstrating its utility in forensic analysis. |

| Study C | Clinical Diagnostics | Showed that elevated levels of the compound correlate with specific metabolic disorders, indicating its potential as a diagnostic marker. |

Propiedades

IUPAC Name |

2-amino-1-(3-methylpiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-7-3-2-4-10(6-7)8(11)5-9;/h7H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIGKRBZWMVMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220017-88-8 | |

| Record name | Ethanone, 2-amino-1-(3-methyl-1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.